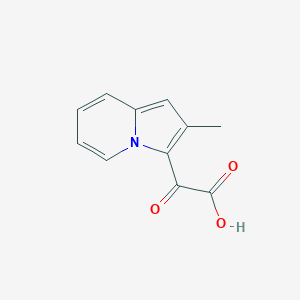![molecular formula C9H8Cl2N2 B13815404 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with chlorine atoms attached at the 6th position of the pyridine ring and the 3rd position of the ethyl side chain. It is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-chloroethylamine and 2-chloropyridine, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chlorine atoms or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyrrolopyridine derivatives.
科学研究应用
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, it may inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration.
相似化合物的比较
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-B]pyridine: The parent compound without the chlorine substitutions.
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A similar compound with different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H8Cl2N2 |
|---|---|
分子量 |
215.08 g/mol |
IUPAC 名称 |
6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8Cl2N2/c10-4-3-6-5-12-9-7(6)1-2-8(11)13-9/h1-2,5H,3-4H2,(H,12,13) |
InChI 键 |
HQEAWDBYRKZEHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C(=CN2)CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


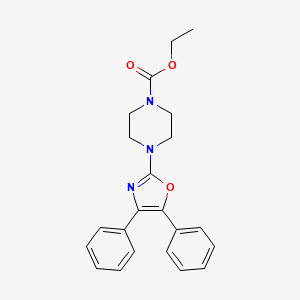
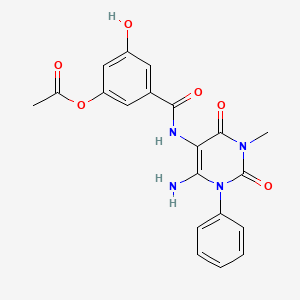
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)

![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
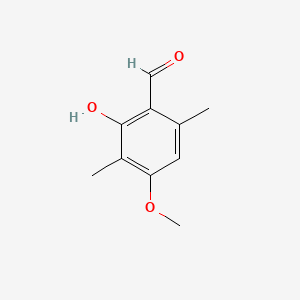
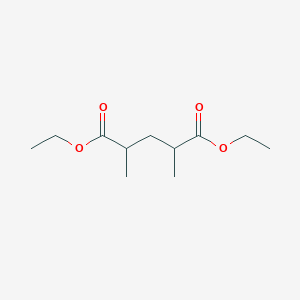
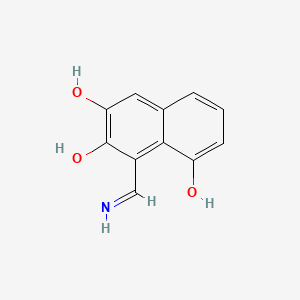
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
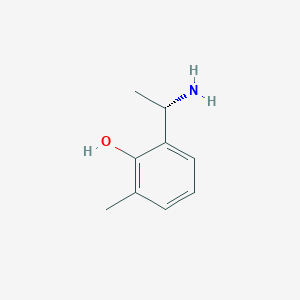
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
